![molecular formula C11H12ClN3O B11728039 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
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Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol. The resulting intermediate is then reacted with 3-bromopropan-1-amine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a chemical compound with a 1,2,4-oxadiazole moiety attached to a propan-1-amine. It has the molecular formula C11H13ClN3O and a molecular weight of 274.15 g/mol. The compound is often available as a hydrochloride salt to increase its water solubility, making it more suitable for pharmaceutical formulations.
Scientific Research Applications
This compound hydrochloride has potential applications in pharmacology due to its interaction with various biological targets. The oxadiazole ring enhances biological activity, particularly in antimicrobial and anticancer assays.
Bioinformatics
Molecular docking studies are conducted to predict the interaction of the compound with various biological targets, aiding in drug design. Computational simulations are performed using software like Amber and GROMACS, and the binding affinities and interaction sites are analyzed. The simulations provide valuable data on the compound’s potential as a lead molecule for drug discovery.
Biological Activities
Preliminary studies suggest the compound exhibits notable biological activities.
Related Compounds
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
- 3-(4-Chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
Uniqueness
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to its oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.
Biological Activity
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects based on various studies.
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 239.69 g/mol
- CAS Number : 30149-93-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against a range of pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Escherichia coli | 0.50 µg/mL |
Pseudomonas aeruginosa | 0.75 µg/mL |
These results indicate that the compound exhibits significant antibacterial properties, comparable to established antibiotics like Ciprofloxacin .
Anticancer Activity
The compound has also been investigated for its anticancer effects. Research indicates that it can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.5 |
MCF-7 (breast cancer) | 12.3 |
A549 (lung cancer) | 18.7 |
These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment due to its selective cytotoxicity against tumor cells .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes involved in various biological processes:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 25.6 |
Butyrylcholinesterase (BChE) | 30.2 |
These inhibitory effects are significant as they may contribute to neuroprotective activities and suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Enzyme Inhibition : It binds competitively to the active sites of AChE and BChE, preventing substrate hydrolysis and enhancing acetylcholine levels in synaptic clefts.
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus by over 60% compared to untreated controls .
- Cancer Cell Line Study : In vitro tests on MCF-7 cells showed a dose-dependent reduction in viability with morphological changes indicative of apoptosis after treatment with the compound .
Properties
Molecular Formula |
C11H12ClN3O |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C11H12ClN3O/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13/h3-6H,1-2,7,13H2 |
InChI Key |
PZOFCOJECBEALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCN)Cl |
Origin of Product |
United States |
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